![molecular formula C18H23ClF2N4O2 B2592588 EST64454 HCl CAS No. 1950569-11-5](/img/structure/B2592588.png)
EST64454 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EST64454 HCl, also known as CAS#1950569-11-5, is a highly soluble σ1 receptor antagonist that is being considered as a clinical candidate for pain management . It has an outstanding aqueous solubility and high permeability in Caco-2 cells, which allows its classification as a BCS class I compound .
Synthesis Analysis
The synthesis and pharmacological activity of a new series of pyrazoles led to the identification of EST64454 as a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain .Molecular Structure Analysis
This compound has the chemical formula C18H23ClF2N4O2 . The IUPAC name for this compound is 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone .Chemical Reactions Analysis
This compound has been studied for its potential for future drug–drug interactions. Both direct and time-dependent CYP inhibition for CYP1A2, 2C9, 2C19, 2D6, and 3A4 was studied in human liver microsomes. EST64454 showed a low potential for CYP inhibition (IC 50 between 100 and 1000 µM) and as a time-dependent inhibitor (IC 50 shift mainly around 1) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.855 . The elemental analysis of this compound is as follows: Carbon © 53.93%, Hydrogen (H) 5.78%, Chlorine (Cl) 8.84%, Fluorine (F) 9.48%, Nitrogen (N) 13.98%, and Oxygen (O) 7.98% .Mecanismo De Acción
Direcciones Futuras
EST64454 HCl is a promising candidate for orally administered pain treatment . Preliminary studies suggest that neither CYP nor P-gp interaction of EST64454 would be of any concern for further development . At later stages, the interaction kinetics and the clinical relevance of these findings will be thoroughly evaluated .
Propiedades
IUPAC Name |
1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O2.ClH/c1-14(25)23-8-6-22(7-9-23)10-11-26-13-15-4-5-24(21-15)16-2-3-17(19)18(20)12-16;/h2-5,12H,6-11,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZGDOPAALDWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCOCC2=NN(C=C2)C3=CC(=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.